molecular formula C22H20O3 B4701892 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4701892
M. Wt: 332.4 g/mol
InChI Key: SNLLCXRLHWLTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative intended for research applications. This compound is part of a class of molecules with significant interest in dermatological and pigmentation research. Structurally related furocoumarins, such as 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC), have demonstrated a potent ability to upregulate melanin synthesis in both murine and human melanocyte cell lines . The mechanism of action for these active analogues involves the activation of key cellular signaling pathways, including the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways . This activation leads to the phosphorylation of cAMP-responsive element-binding protein (CREB) and an increase in the expression of microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenesis . Consequently, researchers observe an upregulation of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) . In vivo studies on related compounds have shown efficacy in attenuating depigmentation in a hydroquinone-induced vitiligo mouse model, evidenced by a darkening of skin and hair and an increase in melanin-containing hair follicles . Furocoumarins have a well-documented history in photochemotherapy for skin diseases, with their photophysical and photochemical properties being extensively studied . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately, considering the known photoreactivity of the furocoumarin family .

Properties

IUPAC Name

5-butyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-3-4-8-16-11-21(23)25-19-13-20-18(12-17(16)19)22(14(2)24-20)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLLCXRLHWLTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological activity of furocoumarins is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Furocoumarin Derivatives
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Activity/Application Reference
5-Butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Butyl (5), Methyl (2), Phenyl (3) C₂₂H₂₀O₃ 332.39 Anti-vitiligo, melanogenesis
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one Butyl (6), Methyl (5), Phenyl (3) C₂₂H₂₀O₃ 332.39 Not reported (structural isomer)
Psora-4 4-(4-Phenylbutoxy) C₂₁H₁₈O₄ 334.36 Mitochondrial Kv1.3 channel inhibition
5-Ethyl-9-methyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one Ethyl (5), Methyl (9), Naphthalenyl (3) C₂₄H₁₈O₃ 354.40 Potential kinase inhibition (computational screening)
4-Geranyloxy-7H-furo[3,2-g]chromen-7-one Geranyloxy (4) C₂₁H₂₂O₄ 338.40 Antifungal, antioxidant

Physicochemical Properties

  • Lipophilicity : The butyl and phenyl groups in the target compound increase logP (predicted ~4.5) compared to Psora-4 (logP ~3.8) .
  • Solubility : Methyl and phenyl substituents reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Pharmacokinetic Considerations

  • Metabolic Stability : Furocoumarins with bulky substituents (e.g., naphthalenyl in ) are prone to CYP450-mediated oxidation, whereas the target compound’s butyl group may slow metabolism .
  • Bioavailability : Psora-4 derivatives with hydrophilic side chains (e.g., PAPOH) exhibit improved oral bioavailability compared to the target compound .

Q & A

Q. What are the standard synthetic routes for 5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, and how is its structure validated?

The compound is synthesized via multi-step reactions, including cyclization of precursor chromenones and functionalization through alkylation or aryl substitution. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and infrared (IR) spectroscopy to identify functional groups like the lactone ring. High-resolution mass spectrometry (HRMS) further verifies molecular weight .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?

Reverse-phase HPLC ensures purity assessment, while UV-Vis spectroscopy monitors chromophore integrity. Stability under varying pH and temperature conditions is evaluated using accelerated degradation studies coupled with TLC for degradation product analysis .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screens include antimicrobial disk diffusion assays (e.g., against Candida albicans), antioxidant DPPH radical scavenging, and cytotoxicity testing on cancer cell lines (e.g., MTT assay). Dose-response curves establish IC₅₀ values for active concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthetic step?

Yield improvement strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions. Post-reaction purification via flash chromatography or recrystallization enhances purity .

Q. What mechanisms explain conflicting reports on its anti-inflammatory vs. pro-oxidant effects?

Contradictions may arise from concentration-dependent dual behavior: at low doses (≤10 µM), it scavenges ROS via the Nrf2 pathway, while higher doses (>20 µM) induce oxidative stress by disrupting mitochondrial electron transport. Context-specific assays (e.g., luciferase-based NF-κB activation vs. glutathione depletion) are critical for mechanistic clarity .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular dynamics simulations predict binding affinities to targets like COX-2 or cytochrome P450. QSAR models correlate substituent electronegativity (e.g., phenyl vs. biphenyl groups) with bioactivity, enabling rational modification of the butyl or methyl groups to improve pharmacokinetics .

Q. What strategies resolve solubility challenges in in vivo pharmacokinetic studies?

  • Prodrug synthesis : Esterification of the lactone ring improves aqueous solubility.
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability.
  • Co-solvent systems : Ethanol-PEG 400 mixtures (1:4 v/v) stabilize the compound in solution .

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

Single-crystal X-ray diffraction reveals planar geometry of the furochromenone core, favoring π-π stacking with aromatic residues in enzyme active sites. Substituent positioning (e.g., butyl chain orientation) correlates with steric hindrance effects, guiding SAR for analog synthesis .

Methodological Notes

  • Data Reproducibility : Standardize assay protocols (e.g., fungal strain ATCC codes, cell passage numbers) to mitigate variability .
  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically reconcile disparate bioactivity data across studies .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
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5-butyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.